molecular formula C31H50F3O3P2RhS+ B14803922 (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate

Cat. No.: B14803922
M. Wt: 724.6 g/mol
InChI Key: XGPXBCKGQLCHDW-KYOOHHHUSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-Et-DUPHOS-Rh is a chiral rhodium complex that is widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Et-DUPHOS-Rh typically involves the reaction of rhodium precursors with chiral ligands. One common method is the reaction of rhodium chloride with (R,R)-Et-DUPHOS ligands under specific conditions to form the desired complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the formation of the complex.

Industrial Production Methods

In industrial settings, the production of (R,R)-Et-DUPHOS-Rh may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Et-DUPHOS-Rh undergoes various types of chemical reactions, including:

    Hydrogenation: This compound is widely used in the hydrogenation of alkenes and ketones, leading to the formation of chiral alcohols and other products.

    Hydroformylation: It is also used in the hydroformylation of alkenes to produce aldehydes.

    Cycloaddition: (R,R)-Et-DUPHOS-Rh can catalyze cycloaddition reactions, forming cyclic compounds with high enantioselectivity.

Common Reagents and Conditions

Common reagents used in reactions with (R,R)-Et-DUPHOS-Rh include hydrogen gas for hydrogenation reactions, carbon monoxide and hydrogen for hydroformylation, and various dienes and alkenes for cycloaddition reactions. The reaction conditions often involve moderate temperatures and pressures, with the use of inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving (R,R)-Et-DUPHOS-Rh are typically chiral molecules, such as chiral alcohols, aldehydes, and cyclic compounds. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(R,R)-Et-DUPHOS-Rh has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.

    Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: (R,R)-Et-DUPHOS-Rh is used in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of (R,R)-Et-DUPHOS-Rh involves the coordination of the rhodium center with the chiral ligands, which creates a chiral environment for the catalytic reactions. This chiral environment allows for the selective formation of one enantiomer over the other, leading to high enantioselectivity in the products. The molecular targets and pathways involved in these reactions include the activation of substrates through coordination with the rhodium center and the subsequent formation of chiral intermediates.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Et-DUPHOS-Rh: The enantiomer of (R,R)-Et-DUPHOS-Rh, which has similar catalytic properties but produces the opposite enantiomer of the product.

    (R,R)-Me-DUPHOS-Rh: A similar compound with a different alkyl group on the ligand, which can affect the selectivity and efficiency of the catalytic reactions.

    (R,R)-BINAP-Rh: Another chiral rhodium complex with a different ligand, which can be used in similar types of reactions but may have different selectivity and efficiency.

Uniqueness

(R,R)-Et-DUPHOS-Rh is unique in its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its ability to produce chiral molecules with high purity makes it a valuable tool in the synthesis of pharmaceuticals and other high-value products. The specific structure of the (R,R)-Et-DUPHOS ligand provides a chiral environment that is particularly effective in promoting enantioselective reactions.

Properties

Molecular Formula

C31H50F3O3P2RhS+

Molecular Weight

724.6 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate

InChI

InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1

InChI Key

XGPXBCKGQLCHDW-KYOOHHHUSA-O

Isomeric SMILES

CC[C@H]1[PH+]([C@@H](CC1)CC)C2=CC=CC=C2[PH+]3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]

Canonical SMILES

CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.